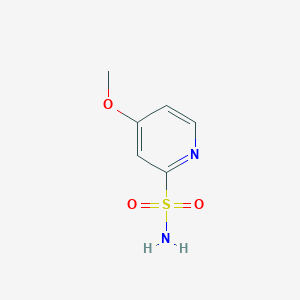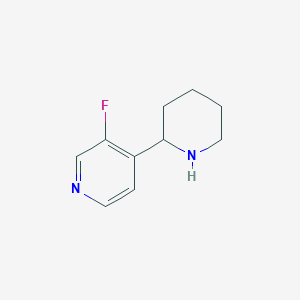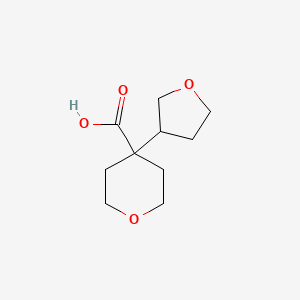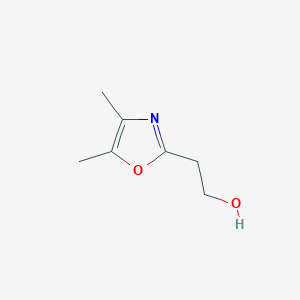![molecular formula C10H13NO3 B13602791 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of methoxy-substituted benzo[d][1,3]dioxole derivatives
Preparation Methods
The synthesis of 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxybenzo[d][1,3]dioxole.
N-Methylation: The next step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide or tetrahydrofuran.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may target microtubules and tubulin, leading to mitotic blockade and apoptosis of cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-ethylmethanamine: This compound has an ethyl group instead of a methyl group, which may affect its chemical properties and biological activity.
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-propylmethanamine: The presence of a propyl group can lead to differences in solubility, reactivity, and pharmacological effects.
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-isopropylmethanamine: The isopropyl group introduces steric hindrance, which can influence the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-(6-methoxy-1,3-benzodioxol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H13NO3/c1-11-5-7-3-9-10(14-6-13-9)4-8(7)12-2/h3-4,11H,5-6H2,1-2H3 |
InChI Key |
SKWPCEDCHOCACG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(C=C1OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)











